Ytterbium dtpa

Description

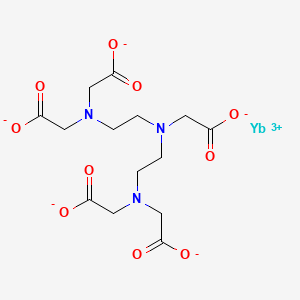

Structure

2D Structure

Properties

CAS No. |

20694-23-9 |

|---|---|

Molecular Formula |

C14H18N3O10Yb-2 |

Molecular Weight |

561.35 g/mol |

IUPAC Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;ytterbium(3+) |

InChI |

InChI=1S/C14H23N3O10.Yb/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+3/p-5 |

InChI Key |

NPTWZTXWSPAEMI-UHFFFAOYSA-I |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Yb+3] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Yb+3] |

Other CAS No. |

20694-23-9 |

Synonyms |

Yb-DTPA ytterbium DTPA ytterbium DTPA, dihydride salt ytterbium DTPA, dihydride salt, (169)Yb-labeled ytterbium DTPA, disodium salt |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry for Ytterbium Dtpa and Its Derivatives

Methodologies for DTPA Ligand Functionalization and Conjugation for Ytterbium Chelation

The versatility of the DTPA ligand stems from its amenability to chemical modification, allowing it to be conjugated to larger molecules such as proteins, antibodies, or nanoparticles while retaining its strong chelating ability for the ytterbium(III) ion. mdpi.com Functionalization strategies primarily involve two approaches: modification of the DTPA backbone or activation of a carboxylate group for covalent bonding.

One common method involves the use of cyclic diethylenetriaminepentaacetic acid dianhydride (cDTPAA). researchgate.net This reactive intermediate readily couples with amine groups on biomolecules, such as the lysine (B10760008) residues of immunoglobulins, to form a stable amide bond. researchgate.net The reaction conditions, including the molar ratio of cDTPAA to the target molecule and the pH of the buffer system, are critical for optimizing the conjugation yield. Studies have shown that a carbonate buffer at a pH of 8.5 can be effective for such conjugation systems. researchgate.net

Another approach is the functionalization of the DTPA backbone itself. nih.gov This can create a ligand with altered properties, such as improved stability. For instance, monoalkylation of diethylenetriamine (B155796) can be performed to introduce a functional group on one of the terminal carboxymethyl arms, providing a specific site for conjugation without significantly compromising the coordination sphere for the metal ion. nih.gov More complex, multi-step syntheses can produce DTPA analogues with tailored functionalities, such as hydrophobic substituents or linkers for attachment to specific targets. nih.gov These synthetic routes often involve the use of protecting groups to ensure selective reactions at the desired positions on the ligand. nih.gov

The table below summarizes key strategies for DTPA functionalization.

| Functionalization Strategy | Reactive Species/Method | Target Moiety | Purpose |

| Carboxylate Activation | Cyclic DTPA Dianhydride (cDTPAA) | Primary Amines (e.g., on proteins) | Conjugation to biomolecules researchgate.net |

| Backbone Modification | Monoalkylation of Diethylenetriamine | DTPA Backbone | Introduce specific functional groups nih.gov |

| Multi-step Synthesis | Protected Intermediates, Alkylation | DTPA Backbone | Create highly tailored, amphiphilic ligands nih.gov |

Optimized Chelation Protocols for Ytterbium(III) Integration into DTPA Frameworks

The integration of the ytterbium(III) ion into the DTPA framework is a critical step that requires optimized conditions to ensure high chelation efficiency and stability of the resulting complex. The process is generally rapid, often occurring within minutes at room temperature. nih.gov

A typical synthesis starts with a salt of ytterbium, most commonly ytterbium(III) chloride (YbCl₃) or ytterbium(III) oxide (Yb₂O₃). nih.govrsna.org If starting from the oxide, it is first dissolved in an acid, such as hydrochloric acid (HCl), to form the soluble chloride salt. tums.ac.ir The YbCl₃, often in a dilute HCl solution, is then mixed with an aqueous solution of DTPA. rsna.org

A crucial parameter in the chelation protocol is pH. The reaction mixture's pH is carefully adjusted to a neutral or slightly alkaline range, typically between 6.5 and 7.0, using a base like sodium hydroxide (B78521) (NaOH). rsna.org This deprotonates the carboxylic acid groups of the DTPA, making the ligand an effective chelator for the positively charged Yb³⁺ ion. Studies have shown that the complex remains stable across a pH range of 5 to 8. rsna.org

To drive the reaction to completion and ensure maximum chelation, a molar excess of the DTPA ligand is often used. Research indicates that a 3- to 10-fold molar excess of DTPA is sufficient for achieving maximum binding, particularly when working with high concentrations of ytterbium. rsna.org Once formed, the Yb-DTPA complex is highly stable and can be sterilized, for example by autoclaving, without significant degradation. rsna.org

The following table outlines a typical set of optimized conditions for Yb-DTPA chelation based on radiochemical research. rsna.org

| Parameter | Optimized Condition | Rationale |

| Ytterbium Precursor | Ytterbium(III) chloride (YbCl₃) in dilute HCl | High solubility in aqueous media rsna.org |

| DTPA Form | Aqueous solution | Allows for efficient mixing and reaction rsna.org |

| pH | 6.5 - 7.0 | Optimizes deprotonation of DTPA for chelation rsna.org |

| Molar Ratio | 3-10 molar excess of DTPA | Ensures complete complexation of ytterbium rsna.org |

| Sterilization | Autoclaving (e.g., 15 psi for 20 mins) | The final product is heat stable rsna.org |

Purification and Isolation Techniques for High-Purity Ytterbium DTPA Complexes in Research

Achieving high purity is essential for the application of Yb-DTPA complexes. The purification strategy depends on the nature of the impurities, which can include unreacted ytterbium ions, excess DTPA ligand, or byproducts from conjugation reactions.

For Yb-DTPA complexes conjugated to large biomolecules like antibodies, gel filtration chromatography is a common and effective method. Using a minicolumn, it can efficiently separate the large, labeled antibody from smaller molecules like free DTPA and unconjugated ytterbium. researchgate.net

Ion-exchange chromatography is a powerful technique for separating lanthanide ions and their chelates. researchgate.net Cation-exchange columns can be used to capture unreacted Yb³⁺ ions, allowing the negatively charged Yb-DTPA complex to pass through. This method is particularly crucial when producing no-carrier-added radiolabeled complexes, where separating the target radionuclide from the bulk target material is necessary. researchgate.net

In non-radioactive synthesis, crystallization or precipitation can be used for isolation. The Yb-DTPA complex can be isolated by evaporating the solvent or by adding a water-miscible organic solvent, such as ethanol (B145695) or acetone, to the aqueous reaction mixture to precipitate the complex salt. google.com

The purity of the final product, especially in radiochemistry, is often assessed using thin-layer chromatography (TLC) or radio-TLC (RTLC). tums.ac.irnih.gov This technique can effectively separate the Yb-DTPA complex from free ytterbium ions. For example, using an aqueous DTPA solution as the mobile phase, the free Yb³⁺ ion migrates up the plate (Rf ≈ 1.0) while the larger, chelated complex remains at the origin (Rf ≈ 0.0). nih.gov

Isotopic Labeling Approaches for this compound (e.g., Yb-169, Yb-175) in Radiochemistry Research

In radiochemistry, Yb-DTPA is labeled with radioactive isotopes of ytterbium, primarily Ytterbium-169 (¹⁶⁹Yb) and Ytterbium-175 (¹⁷⁵Yb), for use in various research applications. ncats.ioresearchgate.net

Isotope Production The production method for the radionuclide is a critical first step.

¹⁶⁹Yb : This isotope is typically produced by the neutron irradiation of enriched stable ¹⁶⁸Yb targets. rsna.org The stable isotope ¹⁶⁸Yb has a very high thermal neutron capture cross-section, which allows for the production of ¹⁶⁹Yb with a high specific activity. rsna.org

¹⁷⁵Yb : This isotope is produced by the neutron irradiation of ytterbium oxide (Yb₂O₃) targets. tums.ac.irresearchgate.net Using natural ytterbium targets can lead to the co-production of other isotopes, such as ¹⁶⁹Yb, as radionuclidic impurities. nih.gov

Labeling and Chelation Following irradiation, the ytterbium target (e.g., Yb₂O₃) is dissolved in hydrochloric acid to produce the ytterbium chloride (¹⁶⁹YbCl₃ or ¹⁷⁵YbCl₃) precursor. rsna.orgtums.ac.ir This solution is the starting material for the chelation reaction with DTPA. The labeling procedure follows the optimized protocols described in section 2.2, involving pH adjustment to ~7 and ensuring a molar excess of the DTPA ligand to achieve high radiochemical purity. rsna.org The final product is a stable, aqueous solution of [¹⁶⁹Yb]DTPA or [¹⁷⁵Yb]DTPA that can be sterilized by autoclaving. rsna.org

Properties of Ytterbium Radioisotopes for DTPA Labeling The choice between ¹⁶⁹Yb and ¹⁷⁵Yb depends on the specific requirements of the research, such as the desired half-life and emission characteristics.

| Isotope | Half-Life | Primary Decay Mode | Key Gamma Ray Energies | Production Route |

| Ytterbium-169 (¹⁶⁹Yb) | 32.014 days wikipedia.org | Electron Capture wikipedia.org | 63 keV, 198 keV rsna.org | Neutron irradiation of ¹⁶⁸Yb rsna.org |

| Ytterbium-175 (¹⁷⁵Yb) | 4.185 days wikipedia.org | Beta (β⁻) Emission wikipedia.org | 113 keV, 286 keV, 396 keV nih.gov | Neutron irradiation of Yb₂O₃ tums.ac.ir |

The final radiolabeled preparation's stability and purity are confirmed over time and under various storage conditions to ensure its suitability for research applications. rsna.org

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidating Ytterbium DTPA Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of Ytterbium-DTPA complexes in solution. utoronto.ca The paramagnetic nature of the Yb³⁺ ion induces significant shifts in the NMR signals of the ligand nuclei, known as Lanthanide-Induced Shifts (LISs). researchgate.net The magnitude and direction of these shifts are highly sensitive to the geometry of the complex. researchgate.net

Variable temperature ¹⁷O NMR studies have been employed to probe the internal dynamics of lanthanide-DTPA chelates in aqueous solutions. researchgate.netacs.org For paramagnetic systems like Yb-DTPA, the signals for both non-chelating and chelating oxygen atoms can be detected. researchgate.net Analysis of the temperature dependence of paramagnetic chemical shifts in ¹H NMR spectra of [Yb(H₂O)(DTPA)]²⁻ has also been conducted to understand its thermosensitive properties. researchgate.net These studies reveal information about fluxional processes, such as the rotation of the carboxylate groups and racemization. acs.org

The presence of the paramagnetic Yb³⁺ can also be exploited in biomolecular NMR. Lanthanide chelators like DTPA can be attached to proteins, allowing for the use of paramagnetic effects, such as pseudocontact shifts (PCS) and paramagnetic relaxation enhancement (PRE), to obtain long-range structural and dynamic information on proteins and their complexes. plos.orgnih.gov

Table 1: Representative NMR Techniques for this compound Analysis

| NMR Technique | Information Obtained | Key Findings for Yb-DTPA and related complexes |

| ¹H NMR | Provides information on the proton environment and paramagnetic shifts. researchgate.net | Temperature-dependent chemical shifts in [Yb(H₂O)(DTPA)]²⁻ have been studied. researchgate.net |

| ¹⁷O NMR | Elucidates the dynamics of coordinated and non-coordinated oxygen atoms. researchgate.netacs.org | Reveals fluxional processes like carboxylate group rotation in lanthanide-DTPA complexes. acs.org |

| Paramagnetic NMR (using Yb-DTPA tags) | Determines long-range structural and dynamic restraints in biomolecules. nih.gov | DTPA-like tags with Yb³⁺ are used to induce PCS and PRE for protein structure analysis. nih.gov |

Luminescence and Absorption Spectroscopic Methods for Electronic Structure and Coordination Environment Analysis of this compound

Luminescence and absorption spectroscopy are crucial for characterizing the electronic structure and coordination environment of Ytterbium-DTPA. Yb³⁺ exhibits near-infrared (NIR) luminescence, typically with a primary emission peak around 980 nm. nih.gov However, the direct excitation of Yb³⁺ is inefficient due to its low molar absorptivity. edinst.comresearchgate.net

To overcome this, the DTPA ligand is often modified with a sensitizing chromophore, creating an "antenna effect." edinst.comqmul.ac.uk This chromophore absorbs light at a specific wavelength and transfers the energy to the Yb³⁺ ion, which then luminesces. edinst.com The excitation spectra of these sensitized complexes often match the absorption spectra of the chromophore, providing direct evidence of this energy transfer. qmul.ac.ukpsu.edu

Luminescence lifetime measurements provide insights into the coordination environment of the Yb³⁺ ion, particularly the number of coordinated water molecules, which can quench the luminescence. researchgate.net Time-resolved luminescence spectroscopy can also reveal the kinetics of energy transfer from the sensitizer (B1316253) to the lanthanide ion. psu.edu Absorption spectra of Yb³⁺ complexes, although showing weak f-f transitions, can also be used to study the complex in solution. researchgate.net

Table 2: Spectroscopic Data for Yb-DTPA and Related Complexes

| Spectroscopic Parameter | Typical Value/Range | Significance |

| Yb³⁺ Emission Maximum | ~980 nm | Characteristic NIR emission of the Ytterbium ion. nih.gov |

| Excitation Wavelength (Sensitized) | Varies with chromophore (e.g., ~331-488 nm) | Corresponds to the absorption maximum of the "antenna" molecule. nih.govfrontiersin.org |

| Luminescence Lifetime | Microsecond (µs) range | Sensitive to the coordination environment and quenching by solvent molecules. chemrxiv.org |

X-ray Diffraction and Scattering Studies for Solid-State and Solution-Phase Structural Determination of this compound Complexes

X-ray diffraction is the definitive method for determining the solid-state structure of Ytterbium-DTPA complexes. researchgate.net Single-crystal X-ray diffraction studies have revealed that in the solid state, the Yb³⁺ ion is typically nine-coordinate. wikipedia.orgnii.ac.jp The coordination sphere is formed by the three nitrogen atoms and five oxygen atoms of the octadentate DTPA⁵⁻ ligand, with the ninth coordination site occupied by a water molecule. wikipedia.orgnii.ac.jp The coordination geometry is often described as a capped square antiprism or a tricapped trigonal prism. nii.ac.jp

In some cases, dimeric structures have been observed where a carboxylate oxygen from an adjacent complex coordinates to the lanthanide ion. nii.ac.jp These structural studies are fundamental for understanding the bonding and stereochemistry of the complex.

Lanthanide complexes, including those with DTPA, are also utilized in X-ray crystallography of biological macromolecules. plos.orgillinois.edunih.gov The large anomalous scattering signal from the lanthanide ion can be used to solve the phase problem in protein crystallography. illinois.edunih.gov

Table 3: Crystallographic Data for a Representative Lanthanide-DTPA Complex

| Parameter | K₂[Eu(DTPA)(H₂O)]·5H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Coordination Number | 9 |

| Coordination Geometry | Pseudo-monocapped square antiprism |

| Coordinated Atoms | 3 N (DTPA), 5 O (DTPA), 1 O (H₂O) |

| Data for the isostructural Europium complex is provided as a representative example. researchgate.net |

Mass Spectrometry (e.g., ES-MS) for Molecular Characterization and Purity Assessment of this compound

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the molecular characterization and purity assessment of Ytterbium-DTPA complexes. researchgate.netnih.gov ESI-MS allows for the determination of the molecular weight of the complex and can confirm the formation of the desired species in solution. researchgate.net It is particularly useful for analyzing the stoichiometry of metal-ligand complexes. tandfonline.com

In the context of Yb-DTPA, ESI-MS can be used to verify the successful chelation of the ytterbium ion by the DTPA ligand. The mass spectra would show peaks corresponding to the [Yb(DTPA)]²⁻ anion or related species. nih.gov This technique is also employed to confirm the covalent attachment of DTPA to other molecules, such as in the synthesis of protein labeling agents, by identifying the mass of the final conjugate. illinois.educapes.gov.br The isotopic distribution pattern of ytterbium in the mass spectrum provides a definitive signature for the presence of the element in the detected ion. mdpi.com

Table 4: Expected Mass Spectrometry Peaks for this compound

| Ion Species | Calculated m/z (Monoisotopic) | Description |

| [¹⁷⁴Yb(DTPA)]²⁻ | ~280.019 | Doubly charged anion of the complex with the most abundant Ytterbium isotope. |

| [¹⁷⁴Yb(DTPA)-H]⁻ | ~561.045 | Singly charged anion of the complex. |

| Calculated m/z values are approximate and depend on the specific Ytterbium isotope. |

Vibrational Spectroscopy (FTIR, Raman) for Ligand-Metal Bonding Analysis in this compound Systems

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding between the ytterbium ion and the DTPA ligand. These techniques probe the vibrational modes of the molecule, which are sensitive to changes in bond strength and coordination.

In the analysis of metal-DTPA complexes, FTIR spectroscopy is particularly useful for observing the stretching frequencies of the carboxylate (COO⁻) groups. Upon coordination of the carboxylate groups to the Yb³⁺ ion, the position of the asymmetric and symmetric stretching bands changes compared to the free ligand. The separation between these two bands (Δν) can give an indication of the coordination mode of the carboxylate groups (e.g., unidentate, bidentate chelating, or bridging).

Furthermore, the far-IR region of the spectrum can reveal vibrational modes corresponding directly to the Yb-O and Yb-N bonds, providing direct evidence of coordination. mdpi.com These techniques are also used to characterize new macrocyclic ligands derived from DTPA and their subsequent complexation with lanthanide ions like ytterbium. acs.org

Table 5: Key Vibrational Bands in Metal-DTPA Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| Asymmetric COO⁻ Stretch | ~1580 - 1650 | Shifts upon coordination to the metal ion. |

| Symmetric COO⁻ Stretch | ~1380 - 1420 | Position and separation from the asymmetric stretch indicate coordination mode. |

| Metal-Oxygen (M-O) Stretch | Far-IR region (~400-500) | Direct evidence of metal-ligand bonding. mdpi.com |

| Metal-Nitrogen (M-N) Stretch | Far-IR region (~400-450) | Direct evidence of metal-ligand bonding. mdpi.com |

Fundamental Coordination Chemistry and Mechanistic Investigations of Ytterbium Dtpa Complexes

Chelation Thermodynamics and Kinetics of Ytterbium DTPA Complex Formation

The formation of the [Yb(DTPA)]²⁻ complex is a thermodynamically favorable process, characterized by a high stability constant. The chelation is driven by a large positive entropy change, indicative of the release of water molecules from the hydrated Yb³⁺ ion upon coordination by the multidentate DTPA ligand. academie-sciences.fr The octadentate nature of DTPA, with its three nitrogen atoms and five carboxylate oxygen atoms, allows it to form a stable, cage-like structure around the metal ion. nii.ac.jp

The thermodynamic stability of lanthanide-DTPA complexes, including ytterbium, has been extensively studied. The stability constant (log K) for Yb-DTPA is significant, reflecting the high affinity of the ligand for the metal ion. nii.ac.jpnih.gov For comparison across the lanthanide series, the stability for DTPA complexes tends to be highest for elements in the middle of the series, such as europium and gadolinium, though ytterbium still forms a very stable complex. akjournals.com

Table 1: Thermodynamic Data for Yb-DTPA Complex Formation This table is for illustrative purposes; specific values can vary with experimental conditions such as temperature and ionic strength.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| log K | ~22.4 | 25 °C, I=0.1 M | nii.ac.jp |

| pYb | 19.4 | pH 7.4, 25 °C, 0.1 M KCl | nih.gov |

pM is the negative logarithm of the free metal ion concentration at pH 7.4, indicating conditional stability.

The kinetics of formation for lanthanide-DTPA complexes are generally rapid. The process is thought to proceed through the formation of an intermediate species. rsc.org For some lanthanide complexes with similar ligands, this involves a diprotonated intermediate that subsequently undergoes deprotonation and rearrangement in a process catalyzed by hydroxide (B78521) ions (OH⁻). rsc.org

The dissociation of the [Yb(DTPA)]²⁻ complex is a critical factor for its in-vivo stability. The kinetic inertness, or resistance to dissociation, is substantial. Dissociation typically occurs through acid-catalyzed pathways. rsc.orgd-nb.info Compared to macrocyclic chelates like DOTA, acyclic complexes such as Yb-DTPA can also be more susceptible to transmetallation by endogenous ions like Zn²⁺. d-nb.info However, for the duration of its typical use in the body, the complex is considered essentially inert, with minimal detectable dissociation. stanford.edu

Influence of pH and Ionic Strength on this compound Stability and Speciation in Model Systems

The stability and chemical form (speciation) of the [Yb(DTPA)]²⁻ complex are highly dependent on the pH of the solution. The DTPA ligand itself has five carboxylic acid groups and three amine groups, each with a specific acid dissociation constant (pKa). These values dictate the protonation state of the ligand at a given pH. frontiersin.orgfrontiersin.org At very low pH, the ligand is mostly protonated and less available to chelate the metal ion effectively. frontiersin.orgfrontiersin.org As the pH increases, the carboxylate groups deprotonate, enhancing the chelating ability. The stability of the Tl(III)-DTPA complex, for instance, is noted to be practically independent of pH due to its high stability. publish.csiro.au

The speciation of the Yb-DTPA system changes with pH. In acidic conditions, protonated forms of the complex may exist. nih.gov For example, studies on other lanthanide-DOTA complexes have shown the formation of positively charged intermediate products at low pH. nih.gov The optimal pH for the formation and stability of many metal-DTPA complexes is in the neutral to slightly alkaline range. rsna.orgnih.gov

Ionic strength also plays a role in the complex's stability. High concentrations of competing cations, such as Ca²⁺ and Mg²⁺ found in seawater, can destabilize the complex through competition for the DTPA ligand. frontiersin.orgfrontiersin.org Studies on Gd-DTPA have shown that at high ionic strengths, the presence of these cations can lead to dissociation of the complex. frontiersin.orgfrontiersin.org This effect is due to the formation of less stable Ca-DTPA and Mg-DTPA complexes, which reduces the concentration of free DTPA available to bind with the lanthanide. frontiersin.org

Hydration State and Inner-Sphere Water Exchange Kinetics in this compound Systems

A key feature of the [Yb(DTPA)]²⁻ complex in aqueous solution is the presence of a single water molecule directly coordinated to the ytterbium ion in its inner coordination sphere. academie-sciences.frnii.ac.jppsu.edu This gives the ytterbium ion a total coordination number of nine: eight donor atoms from the DTPA ligand (three nitrogens and five oxygens) and one oxygen from the water molecule. academie-sciences.frnii.ac.jp This nine-coordinate geometry is common for lanthanide-DTPA complexes. nii.ac.jpacademie-sciences.fr The presence of this inner-sphere water molecule is supported by various techniques, including fluorescence kinetic measurements and NMR studies. nii.ac.jp

The exchange of this inner-sphere water molecule with bulk water molecules is a dynamic process, and its rate is a critical parameter for applications like MRI contrast agents. nih.govacs.org The rate of water exchange (kex) varies across the lanthanide series. For lanthanide complexes in general, the water exchange rate tends to decrease from Gd(III) to Yb(III). researchgate.net The structure of the second hydration sphere, the layer of water molecules just outside the inner coordination sphere, is also believed to influence the water exchange dynamics. psu.edu In the anionic [Yb(DTPA)]²⁻ complex, a second-sphere water molecule is located approximately 4.2 Å from the Yb³⁺ ion. psu.edu

Table 2: Hydration Properties of Yb-DTPA

| Property | Value | Method | Reference |

|---|---|---|---|

| Inner-Sphere Water Molecules (q) | 1 | Fluorescence kinetics, NMR, X-ray diffraction | academie-sciences.frnii.ac.jpacademie-sciences.fr |

| Coordination Number (CN) | 9 | X-ray diffraction, Thermochemical data analysis | nii.ac.jp |

Stereochemical Configurations and Isomeric Forms of this compound Complexes in Solution

The [Yb(DTPA)]²⁻ complex is not static in solution but exists in dynamic equilibrium between different stereochemical configurations. Due to the way the flexible DTPA ligand wraps around the central metal ion, the complex is chiral and can exist as two enantiomers (mirror images). osti.gov

Two-dimensional NMR spectroscopy studies have shown that at lower temperatures (0-25°C), the exchange between these two enantiomeric forms of [Yb(DTPA)]²⁻ is slow on the NMR timescale. osti.gov As the temperature is raised, the rate of this exchange increases, leading to a coalescence of NMR signals. osti.gov This dynamic process involves the rearrangement of the chelate rings. The rate of this isomeric exchange follows the order Pr(III) < Eu(III) < Yb(III), indicating that the ytterbium complex is the most fluxional among those studied. osti.gov Despite this dynamic behavior, calculations confirm that the solid-state crystal structure provides a satisfactory model for the average structure in solution, where the central acetate (B1210297) moiety of the DTPA ligand remains coordinated to the metal ion. osti.gov

Principles of Ligand Design and Chelation Efficacy in Macrocyclic and Acyclic Ytterbium Systems

The design of chelating agents for lanthanides like ytterbium involves balancing thermodynamic stability and kinetic inertness. d-nb.infonumberanalytics.com DTPA is a classic example of an acyclic, polyaminopolycarboxylate ligand. These open-chain ligands generally form complexes with rapid kinetics but may have lower kinetic inertness compared to macrocyclic ligands. nih.govpsu.edu

Macrocyclic ligands, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), offer a pre-organized cavity for the metal ion, which generally leads to complexes with higher thermodynamic stability and, crucially, greater kinetic inertness. akjournals.comd-nb.infod-nb.info The rigidity of the macrocyclic frame makes the resulting metal complex less prone to dissociation, whether through acid-catalyzed pathways or transmetallation. d-nb.info

The trade-off is often in the kinetics of formation. Macrocyclic ligands tend to form complexes much more slowly than their acyclic counterparts. nih.gov This is a significant consideration for certain applications. Therefore, ligand design is a process of optimization: modifying the ligand backbone and functional pendant arms to achieve the desired balance of rapid formation, high stability, and slow dissociation for a specific metal ion and application. bhu.ac.inacs.org For ytterbium, both acyclic ligands like DTPA and various macrocyclic platforms have been successfully employed, each offering a distinct profile of chemical properties. nih.govacs.org

Advanced Computational and Theoretical Studies on Ytterbium Dtpa

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Coordination Geometry of Ytterbium DTPA

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, nature of bonding, and coordination geometry of the this compound complex. jseepublisher.comaps.org DFT calculations allow for the optimization of the molecular geometry, providing a detailed picture of the coordination environment around the Yb(III) ion. chemrxiv.orgacs.org These studies consistently show that the DTPA ligand, with its eight potential donor atoms (three nitrogen atoms and five carboxylate oxygens), wraps around the central ytterbium ion. researchgate.netresearchgate.net

The coordination geometry of the Yb-DTPA complex is typically found to be a distorted tricapped trigonal prism or a square antiprism. researchgate.netacs.org DFT calculations can precisely predict the bond lengths between the ytterbium ion and the donor atoms of the DTPA ligand. For instance, the Yb-O and Yb-N bond distances can be calculated with high accuracy, often in good agreement with experimental data from X-ray crystallography on analogous complexes. chemrxiv.orgacs.org The electronic structure of the Yb(III) ion in the complex, characterized by a 4f¹³ configuration, is significantly influenced by the ligand field, a phenomenon that can be effectively modeled using DFT. nih.govrsc.org

| Parameter | Calculated Value | Significance |

|---|---|---|

| Coordination Number | 8 or 9 | Indicates the number of donor atoms from the DTPA ligand directly bonded to the Yb(III) ion. chemrxiv.orgresearchgate.net |

| Coordination Geometry | Tricapped Trigonal Prism / Square Antiprism | Describes the spatial arrangement of the ligand's donor atoms around the central metal ion. researchgate.netacs.org |

| Average Yb-O Bond Length | ~2.3-2.5 Å | Provides insight into the strength and nature of the metal-ligand bond. escholarship.org |

| Average Yb-N Bond Length | ~2.6-2.8 Å | Characterizes the interaction between the ytterbium ion and the nitrogen atoms of the DTPA backbone. escholarship.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior of this compound

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the this compound complex in solution. analis.com.myrsc.org These simulations model the movement of atoms and molecules over time, providing a detailed understanding of the conformational flexibility of the DTPA ligand when coordinated to the Yb(III) ion. acs.org The simulations reveal that the chelate ring structure of Yb-DTPA is not rigid but undergoes various conformational changes in the aqueous environment. researchgate.netelectronicsandbooks.com

MD simulations are particularly valuable for studying the hydration of the Yb-DTPA complex, including the number of water molecules in the inner and outer coordination spheres and their residence times. researchgate.net This information is crucial for understanding the interaction of the complex with its surrounding environment. The simulations can also shed light on the exchange dynamics between different isomers of the complex in solution, a phenomenon that has been observed experimentally through NMR spectroscopy. acs.orgspindynamics.org The radial distribution functions (RDFs) derived from MD simulations can quantify the probability of finding a water molecule or other species at a certain distance from the ytterbium ion, offering a microscopic view of the solution structure. analis.com.mymdpi.com

| Simulation Finding | Implication for this compound |

|---|---|

| Conformational Flexibility | The DTPA ligand can adopt multiple conformations when bound to Yb(III), influencing the overall shape and properties of the complex. spindynamics.org |

| Hydration Shell Structure | MD simulations can determine the number of coordinated water molecules and their exchange rates with the bulk solvent. researchgate.netresearchgate.net |

| Isomeric Exchange | The simulations can model the dynamic equilibrium between different stereoisomers of the Yb-DTPA complex in solution. acs.orgresearchgate.net |

| Interaction with Solvent | Provides a detailed picture of the hydrogen bonding network and other interactions between the complex and surrounding water molecules. analis.com.my |

Quantum Chemical Methods for Spectroscopic Parameter Prediction and Elucidation of Paramagnetic Properties

Quantum chemical methods are indispensable for predicting spectroscopic parameters and understanding the paramagnetic properties of the this compound complex. jseepublisher.comresearchgate.net Advanced ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) theory, are employed to accurately calculate the electronic energy levels of the Yb(III) ion. chemrxiv.orgacs.org These calculations are essential for interpreting experimental absorption and emission spectra, as they can predict the energies of the f-f electronic transitions. acs.orgchemrxiv.org

The paramagnetic nature of the Yb(III) ion (with one unpaired f-electron) gives rise to unique magnetic and spectroscopic properties. rsc.org Quantum chemical calculations can predict the g-tensor and magnetic susceptibility anisotropy, which are fundamental parameters governing the paramagnetic behavior of the complex. nih.govacs.org These theoretical predictions are crucial for understanding the large chemical shifts observed in the NMR spectra of Yb-DTPA, known as paramagnetic shifts. researchgate.net The elucidation of these properties through computational methods provides a deeper understanding of the electronic structure and its influence on the macroscopic behavior of the complex. rsc.orgdenison.edu

| Parameter | Methodology | Significance |

|---|---|---|

| f-f Transition Energies | CASSCF/NEVPT2 | Allows for the assignment and interpretation of experimental electronic absorption and luminescence spectra. acs.orgacs.org |

| g-Tensor | Ab initio calculations | Characterizes the interaction of the electron spin with an external magnetic field, crucial for EPR spectroscopy. nih.gov |

| Magnetic Susceptibility Tensor | Ab initio calculations | Describes the anisotropy of the magnetic properties of the complex, which is responsible for pseudocontact shifts in NMR. acs.org |

| Hyperfine Coupling Constants | DFT | Quantifies the interaction between the electron spin and nuclear spins, providing insight into spin delocalization onto the ligand. nih.gov |

Ligand Field Theory and Crystal Field Theory Applications to Ytterbium(III) Electronic Structure

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide a conceptual framework for understanding the electronic structure of the Yb(III) ion within the DTPA complex. scribd.comnih.gov In the free Yb(III) ion, the seven 4f orbitals are degenerate. However, when the ion is coordinated by the DTPA ligand, the electrostatic field created by the ligand's donor atoms lifts this degeneracy, splitting the 4f orbitals into a set of distinct energy levels. acs.orgrsc.org

CFT treats the ligands as point charges and provides a qualitative picture of this splitting. scribd.com LFT, a more advanced model, incorporates the effects of covalent bonding between the metal and the ligand. The application of these theories allows for the rationalization of the observed optical and magnetic properties of the Yb-DTPA complex. nih.gov The magnitude of the splitting of the 4f orbitals is directly related to the geometry and strength of the ligand field. By analyzing the experimentally observed electronic spectra, researchers can deduce the ligand field parameters, which provide a quantitative measure of the interaction between the Yb(III) ion and the DTPA ligand. rsc.orgrsc.org

Predictive Modeling of Chelation Efficiency and Metal Selectivity in this compound Systems

Predictive modeling plays a crucial role in understanding and optimizing the chelation efficiency and metal selectivity of DTPA for ytterbium. nih.gov Computational models can be developed to predict the stability constant of the Yb-DTPA complex, a key measure of its thermodynamic stability. acs.orgresearchgate.net These models often employ DFT to calculate the free energy of the chelation reaction.

Furthermore, these predictive models can be extended to study the selectivity of DTPA for Yb(III) over other metal ions. By calculating the binding energies of DTPA with a range of different metal ions, it is possible to predict which metal will form the most stable complex. This is of great importance in applications where selective binding to ytterbium is desired. The models can also investigate the influence of modifying the DTPA ligand structure on the chelation efficiency and selectivity, providing a rational basis for the design of new and improved chelating agents. nih.govosti.gov

Preclinical Research Methodologies and Applications Non Clinical Focus

In Vitro Research Methods for Cellular Uptake and Subcellular Distribution Studies of Ytterbium DTPA in Model Cell Lines

In vitro studies are fundamental to understanding the initial interactions of Ytterbium-DTPA at the cellular level. These methods typically involve exposing model cell lines to the compound and subsequently analyzing its uptake and distribution within the cell.

Methodologies:

Cell Culture and Exposure: Various cancer cell lines, such as ovarian cancer cells (OVCAR5 and SKOV3) and breast cancer cells (SKBR3), are cultured under standard laboratory conditions. rsc.org These cells are then incubated with Ytterbium-DTPA or nanoparticle formulations containing the compound for specific durations.

Quantification of Cellular Uptake: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) are used to quantify the amount of ytterbium taken up by the cells. This provides a measure of the efficiency of cellular internalization.

Subcellular Fractionation: To determine the distribution of Ytterbium-DTPA within the cell, subcellular fractionation protocols are employed. This involves separating the cell into its major organelles (nucleus, mitochondria, cytoplasm, etc.) through a series of centrifugation steps. The amount of ytterbium in each fraction is then quantified.

Microscopy Techniques: Advanced microscopy, including fluorescence microscopy (if the Yb-DTPA is conjugated to a fluorescent tag) and electron microscopy, can provide visual evidence of the compound's localization within cellular compartments.

Research Findings:

Studies have shown that the cellular uptake of ytterbium-containing nanoparticles can be influenced by surface modifications. For instance, nanoparticles coated with hyaluronic acid (HA) have demonstrated faster cellular uptake compared to those with polyethylene (B3416737) glycol (PEG) modifications. rsc.org This suggests that targeting specific cell surface receptors can enhance the internalization of Ytterbium-DTPA-based probes. The ability to detect and quantify the uptake of functionalized nanoparticles by cancer cells in vitro has been demonstrated using techniques like spectral photon-counting computed tomography (SPCCT). rsc.org

Ex Vivo Tissue Distribution and Retention Methodologies in Preclinical Animal Models

Ex vivo studies in animal models are crucial for understanding the biodistribution and retention of Ytterbium-DTPA in a whole-organism context. These studies typically follow in vivo administration of the compound.

Methodologies:

Animal Models: Preclinical studies often utilize small animal models such as mice and rats. nih.govethernet.edu.et Dogs have also been used in specific applications like pulmonary angiography. nih.gov

Administration and Tissue Harvesting: Ytterbium-DTPA or its formulations are administered to the animals, typically via intravenous injection. rsna.org At predetermined time points, the animals are euthanized, and various organs and tissues of interest (e.g., liver, spleen, kidneys, tumor) are harvested. researchgate.net

Quantitative Analysis: The concentration of ytterbium in each harvested tissue is quantified using methods like ICP-MS or by measuring the radioactivity if a radioactive isotope of ytterbium (such as 169Yb) is used. rsna.org This data provides a detailed map of where the compound accumulates and how long it is retained in different tissues.

Histological Analysis: Tissue samples may be processed for histological examination to assess any potential tissue-level effects or to visualize the microscopic distribution of the compound.

Research Findings:

Ex vivo biodistribution studies have shown that the clearance of Ytterbium-DTPA and its nanoparticle formulations primarily occurs through the reticuloendothelial system (RES), with accumulation in the liver and spleen. researchgate.netnih.gov The rate of clearance can be slow, with some studies showing that a significant portion of the injected dose is eliminated within a week, while detectable amounts may remain in organs like the liver for longer periods. researchgate.net The whole-body retention of 169Yb-DTPA has been studied in mice, with measurements taken 48 hours after intravenous injection to assess clearance. rsna.org

Principles and Methodologies of this compound as a Research Probe in Advanced Imaging Modalities

Ytterbium's high atomic number (Z=70) and its K-edge energy (61.3 keV) make it a promising candidate for X-ray-based imaging techniques, particularly spectral computed tomography (CT). nih.gov

Principles of Contrast Enhancement:

X-ray Attenuation: In conventional CT, contrast is generated by differences in X-ray attenuation between tissues. Elements with high atomic numbers, like ytterbium, are more effective at attenuating X-rays than soft tissues, leading to enhanced contrast. nih.gov Studies have shown that at 125 kVp, ytterbium is more radio-opaque than an equimolar concentration of iodine, the standard clinical CT contrast agent. nih.govresearchgate.net

K-edge Imaging with Spectral CT: Spectral CT, or multicolor CT, is an advanced technique that utilizes the unique K-edge energy of specific elements. nih.gov When the energy of the X-ray beam is just above the K-edge of an element, there is a sharp increase in X-ray absorption. Spectral CT detectors can differentiate between materials based on these unique energy signatures, allowing for the specific detection and quantification of elements like ytterbium. nih.gov This enables the separation of the contrast agent signal from other materials like soft tissue and bone. researchgate.net

Methodologies:

Phantom Studies: Initial evaluations of Ytterbium-DTPA as a contrast agent are often performed using phantoms, which are objects with known material properties that mimic biological tissues. nih.gov These studies help to characterize the contrast enhancement properties of the compound at different concentrations and X-ray energies.

Preclinical Imaging in Animal Models: In vivo imaging studies in animal models are conducted to assess the performance of Ytterbium-DTPA as a contrast agent in a biological system. nih.gov Dynamic CT imaging can be used to monitor the distribution and clearance of the agent over time. ethernet.edu.et

Radiotracer Studies: The use of radioactive isotopes of ytterbium, such as 169Yb, allows for its use as a radiotracer in nuclear medicine studies. rsna.orgiaea.org Techniques like single-photon emission computed tomography (SPECT) could potentially be used to track the biodistribution of 169Yb-DTPA.

Research Findings:

Ytterbium-DTPA and its derivatives have been evaluated as potential intravascular and liver-specific contrast agents for CT. nih.govethernet.edu.et In dog models, Yb-EOB-DTPA, a more kinetically stable derivative, demonstrated good enhancement of the liver. ethernet.edu.et Comparative studies have shown that the contrast enhancement of ytterbium is greater than that of iodine at certain energies. ethernet.edu.et The ability of spectral CT to specifically image ytterbium nanoparticles has been demonstrated in preclinical models, highlighting its potential for targeted molecular imaging. researchgate.net

Bioconjugation Strategies and Targeted Delivery Mechanisms for this compound in Research Probes

To enhance the specificity of Ytterbium-DTPA for particular biological targets, bioconjugation strategies are employed. This involves chemically linking the Ytterbium-DTPA complex to targeting moieties.

Strategies and Mechanisms:

Targeting Ligands: A variety of targeting ligands can be conjugated to Ytterbium-DTPA or its nanoparticle formulations. These include:

Antibodies: Monoclonal antibodies that recognize specific antigens on the surface of cancer cells (e.g., trastuzumab for HER2-positive breast cancer) can be used to direct the ytterbium-containing probe to tumors. rsc.org

Peptides: Small peptides that bind to specific receptors, such as the LHRH peptide for targeting some ovarian cancers, can also be used. rsc.org

Aptamers: Single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.

Nanoparticle Encapsulation: Ytterbium-DTPA can be encapsulated within nanoparticles, which can then be surface-functionalized with targeting ligands. rsc.org This approach allows for a higher payload of the contrast agent to be delivered to the target site. nih.gov

"Click Chemistry": This is a class of biocompatible reactions that are highly efficient and specific, making them well-suited for conjugating targeting molecules to imaging probes in aqueous environments. ethernet.edu.et

Research Applications:

The goal of these strategies is to increase the local concentration of Ytterbium-DTPA at a site of interest, such as a tumor or a blood clot, thereby improving the sensitivity and specificity of the imaging technique. rsc.orgresearchgate.net For example, fibrin-targeted ytterbium nanocolloids have been developed with the aim of detecting unstable atherosclerotic plaques. researchgate.net The ability to functionalize nanoparticles with antibodies has been shown to lead to their selective accumulation in targeted cancer cells in vitro and in tumor models in vivo. rsc.org

In Situ Spectroscopic Probing of this compound Interactions in Biological Mimic Systems

In situ spectroscopic techniques are used to study the interactions of Ytterbium-DTPA with biological molecules and in environments that mimic biological systems.

Methodologies:

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the local atomic environment and chemical state of the ytterbium ion in the DTPA chelate. These techniques can be used to study the stability of the complex and its interactions with biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While Ytterbium itself is not typically studied by NMR, the paramagnetic properties of some lanthanide ions can influence the NMR relaxation times of surrounding water protons. This principle is the basis for MRI contrast agents. Although gadolinium is more commonly used for this purpose, the interactions of lanthanide-DTPA complexes in solution can be studied using NMR.

Fluorescence Spectroscopy: If Ytterbium-DTPA is part of a bimodal probe that also contains a fluorescent component, fluorescence spectroscopy can be used to monitor its interactions and local environment. ethernet.edu.et For instance, NaYbF4:Tm3+ nanoparticles have been developed for both CT and near-infrared (NIR) fluorescence imaging. ethernet.edu.et

Research Applications:

These spectroscopic methods are valuable for characterizing the fundamental properties of Ytterbium-DTPA and its formulations. They can help to ensure the stability of the chelate in vivo, preventing the release of potentially toxic free ytterbium ions. ethernet.edu.et Spectroscopic studies can also provide insights into the mechanisms of interaction between the probe and its biological target, which is essential for the rational design of more effective targeted imaging agents.

Comparative Studies of Ytterbium Dtpa with Other Lanthanide Dtpa Complexes

Systematic Comparisons of Coordination Chemistry Across the Lanthanide Series with DTPA

The coordination chemistry of lanthanide (Ln) ions with DTPA is largely dominated by the formation of stable, nine-coordinate complexes in aqueous solution. nii.ac.jp The octadentate DTPA ligand typically wraps around the metal ion, utilizing its three nitrogen atoms and five carboxylate oxygen atoms as donors. acs.orgresearchgate.net The ninth coordination site is occupied by a water molecule. nii.ac.jpcapes.gov.br

Across the lanthanide series, from Lanthanum (La) to Lutetium (Lu), there is a general consistency in this nine-coordinate structure for [Ln(DTPA)(H₂O)]²⁻ complexes. nii.ac.jpnih.gov However, the decreasing ionic radius of the lanthanide cation due to the lanthanide contraction introduces subtle but significant structural changes. nih.govnih.gov While coordination numbers of 8 and 9 are most common for Ln(III)-DTPA derivatives, the relative prevalence of coordination number 8 increases for the smaller, heavier lanthanides like ytterbium. nih.gov This is a direct consequence of increased steric hindrance around the smaller metal ion.

Studies combining various techniques, including multinuclear NMR and fluorescence lifetime measurements, have consistently pointed to the presence of a single water molecule in the inner coordination sphere of Ln-DTPA complexes, including those of europium (Eu), terbium (Tb), dysprosium (Dy), and ytterbium (Yb). nii.ac.jp This uniformity in the primary coordination sphere across the series makes the Ln-DTPA system an excellent model for studying the intrinsic effects of the changing lanthanide ion properties.

Differential Thermodynamic and Kinetic Behavior of Ytterbium DTPA Relative to Other Lanthanide-DTPA Analogs

The thermodynamic stability of lanthanide-DTPA complexes generally increases across the series from La³⁺ to Lu³⁺. This trend is primarily driven by the increasing charge density of the cations as their ionic radii decrease, leading to stronger electrostatic interactions with the negatively charged DTPA ligand. inl.gov However, the trend is not linear; the stability increases more steeply for the lighter lanthanides and then tends to plateau for the heavier elements from gadolinium (Gd) to lutetium (Lu). rsc.org

The complexation of lanthanides with DTPA is an exothermic process, and the stability of the resulting complexes, including those of neodymium (Nd) and europium (Eu), has been shown to decrease at higher temperatures. acs.orgosti.gov For instance, a 10-fold decrease in the stability constants for ML²⁻ and MHL⁻ complexes was observed as the temperature increased from 10 to 70 °C. acs.orgfigshare.com

From a kinetic perspective, the dissociation of Ln-DTPA complexes is a critical parameter, especially for in vivo applications. The kinetic inertness of these complexes is substantial, though generally lower than that of macrocyclic counterparts like DOTA complexes. psu.edu The rate of exchange between enantiomeric forms of the [Ln(DTPA)]²⁻ complexes has been studied by NMR, revealing that the exchange rate increases in the order Pr(III) < Eu(III) < Yb(III), indicating that the ytterbium complex is the most dynamic of the three. osti.gov The dissociation half-life of these complexes is also an important measure of their kinetic stability. For comparison, the dissociation half-life of GdDTPA is significantly shorter than that of more rigid complexes, highlighting the relative lability of the linear DTPA ligand framework. sonar.ch

Table 1: Comparative Thermodynamic and Kinetic Data for Selected Lanthanide-DTPA Complexes

| Lanthanide Ion | log KML | Dissociation Half-life (t1/2) | Exchange Rate Order |

|---|---|---|---|

| Pr³⁺ | ~21.5 | - | Slowest |

| Eu³⁺ | 22.5 ± 0.1 | - | Intermediate |

| Gd³⁺ | ~22.4 | 202 h | - |

| Yb³⁺ | ~22.7 | - | Fastest |

Note: The values presented are compiled from various sources and conditions and are intended for comparative illustration. osti.govsonar.chresearchgate.net

Methodologies for Comparative Structural and Spectroscopic Investigations of Lanthanide-DTPA Series

A variety of sophisticated analytical techniques are employed to conduct comparative investigations of the structural and spectroscopic properties of the lanthanide-DTPA series. Each method provides unique insights into the nature of these complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR (¹H, ¹³C, ¹⁷O) is a powerful tool for elucidating the solution structure and dynamics of Ln-DTPA complexes. nii.ac.jposti.gov ¹H and ¹³C NMR can provide information on the symmetry and isomeric forms of the complexes in solution. capes.gov.br Two-dimensional NMR techniques, such as COSY and EXSY, are instrumental in assigning proton resonances and studying dynamic exchange processes, like the interconversion between enantiomers. osti.gov ¹⁷O NMR is particularly valuable for determining the number of water molecules coordinated to the lanthanide ion. capes.gov.bracs.org

Luminescence Spectroscopy : The luminescent properties of certain lanthanide ions, such as Eu³⁺, Tb³⁺, and Yb³⁺, are highly sensitive to their coordination environment. acs.org Fluorescence lifetime measurements in H₂O and D₂O are a standard method for determining the number of inner-sphere water molecules (the 'q' value). nii.ac.jpfrontiersin.org This technique has been used to confirm the presence of one water molecule in [Yb(DTPA)(H₂O)]²⁻. nii.ac.jp Luminescence is also used to study the formation of ternary complexes. edinst.comnih.gov

Computational Methods : Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. researchgate.net DFT can be used to model the structures of Ln-DTPA complexes, predict their thermodynamic properties, and analyze the nature of the metal-ligand bonding interactions. osti.govresearchgate.net

Table 2: Application of Different Methodologies in Studying Ln-DTPA Complexes

| Methodology | Information Obtained | Reference Example |

|---|---|---|

| NMR Spectroscopy | Solution structure, dynamics, enantiomeric exchange, number of coordinated water molecules | [Yb(DTPA)]²⁻ exchange rates determined by 2D NMR. osti.gov |

| Luminescence Spectroscopy | Number of inner-sphere water molecules, study of ternary complexes | Confirmation of one water molecule in Eu-, Tb-, and Yb-DTPA. nii.ac.jp |

| X-ray Crystallography | Solid-state structure, bond lengths, coordination geometry | Determination of nine-fold coordination in light lanthanide DTPA complexes. rsc.org |

| EXAFS | Solution-state local coordination environment and bond distances | Confirmation of eight-donor atoms from DTPA and one water molecule for Gd-DTPA. nii.ac.jp |

| DFT Calculations | Modeling of structures, thermodynamic properties, bonding analysis | Investigation of coordination modes in Eu-DTPA complexes. osti.gov |

Impact of Lanthanide Contraction on this compound Chelation Characteristics

The lanthanide contraction, the steady decrease in ionic radii across the lanthanide series, has a profound impact on the chelation characteristics of this compound. nih.govunacademy.com Ytterbium(III) has one of the smallest ionic radii among the lanthanides, leading to shorter and stronger bonds with the donor atoms of the DTPA ligand compared to the lighter lanthanides.

This contraction is evident in the bond distances within the complex. For instance, in nine-coordinate complexes, the Gd–N and Gd–O bond lengths are longer than the corresponding Yb–N and Yb–O distances. acs.org The shortening of the Ln–O bonds across the series from Nd to Yb in [Ln(DTPA)(H₂O)]²⁻ complexes has been quantified, with an average displacement of the bond critical points towards the metal ion of 0.129 Å. nih.govacs.org This is a direct consequence of the increasing effective nuclear charge of the heavier lanthanides. unacademy.com

Table 3: Ionic Radii and Representative Bond Lengths Illustrating the Lanthanide Contraction

| Lanthanide Ion | Ionic Radius (CN=9, Å) | Average Ln-O Bond Length (Å) | Average Ln-N Bond Length (Å) |

|---|---|---|---|

| Nd³⁺ | 1.109 | ~2.50 | ~2.75 |

| Gd³⁺ | 1.053 | 2.378 | 2.667 |

| Yb³⁺ | 0.985 | 2.303 | 2.601 |

Note: Bond lengths are for nine-coordinate complexes and are illustrative. nih.govacs.org

Research into Mixed Ligand Systems and Synergistic Chelation with this compound

Research into mixed ligand or ternary complexes involving this compound explores the possibility of modulating the properties of the primary complex by introducing a second ligand. The formation of such ternary systems depends on the availability of open coordination sites on the metal center or the ability of the secondary ligand to displace the coordinated water molecule.

Studies have shown that [Ln(DTPA)]²⁻ complexes can form ternary adducts with various small molecules, such as aromatic acids. nih.gov The formation and stability of these ternary complexes are often investigated using luminescence spectroscopy, as the coordination of the second ligand can significantly enhance the luminescence of the lanthanide ion. nih.gov

However, the bulky and octadentate nature of the DTPA ligand can sterically hinder the formation of ternary complexes, especially with larger secondary ligands. researchgate.net For yttrium, a pseudo-lanthanide, it has been shown that ternary adducts with acetate (B1210297) are not readily formed with [Y(DTPA)(H₂O)]²⁻, suggesting that the octadentate ligand is too large. nih.govwhiterose.ac.uk Despite this, weak interactions with bicarbonate have been suggested. whiterose.ac.uk Research on DTPA-bisamide derivatives has shown that the bulkiness of the amide arms can influence the luminescence enhancement upon ternary complex formation, indicating that subtle modifications to the primary ligand can tune the properties of the mixed ligand system. nih.gov The investigation of these systems is crucial for developing new functional materials, for instance, for luminescent probes and sensors.

Advanced Analytical Methodologies for Ytterbium Dtpa in Research Matrices

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES) for Ytterbium Quantification

Inductively coupled plasma-based techniques are the cornerstone for sensitive and accurate elemental quantification. rsc.org Both ICP-MS and ICP-OES are capable of measuring the total ytterbium concentration in a sample, which is crucial for studies involving Ytterbium DTPA. The sample is introduced into a high-temperature argon plasma (around 10,000 K), which desolvates, vaporizes, and ionizes the ytterbium atoms. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers exceptional sensitivity, with the ability to achieve detection limits in the low ng·L⁻¹ (parts per trillion) to the pg·L⁻¹ (parts per quadrillion) range for most elements, including ytterbium. acs.org This makes it ideal for trace and ultra-trace analysis in biological and environmental matrices. In ICP-MS, the ions generated by the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. rsc.org For this compound analysis, the primary goal is to quantify the ¹⁷²Yb or ¹⁷⁴Yb isotopes, among others.

A significant challenge in ICP-MS is the potential for spectral interferences, where ions from the matrix or plasma have the same mass-to-charge ratio as the analyte. For instance, the presence of gadolinium in a sample can interfere with ytterbium determination, as certain gadolinium oxides have masses that overlap with ytterbium isotopes. acs.org High-resolution instruments or collision/reaction cells are employed to mitigate these polyatomic interferences. tripod.com Multi-collector ICP-MS (MC-ICP-MS) is a specialized form of this technique used for extremely precise isotope ratio measurements of ytterbium, which is critical in isotope tracer studies. epfl.chnih.gov

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) , also known as Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), is another robust technique for ytterbium quantification. nih.gov In ICP-OES, the plasma excites the ytterbium atoms and ions, causing them to emit photons at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of ytterbium in the sample. nih.govnih.gov While generally less sensitive than ICP-MS, with detection limits typically in the µg·L⁻¹ (parts per billion) range, ICP-OES is less susceptible to certain types of interferences and can be more tolerant of complex matrices with high total dissolved solids. acs.orgnih.gov The choice between axial and radial viewing of the plasma can be optimized to improve sensitivity and reduce matrix effects. acs.org

For both techniques, accurate quantification relies on proper calibration. This can be achieved using external calibration curves with matrix-matched standards or through methods like standard addition and the use of internal standards to correct for instrumental drift and matrix-induced signal suppression or enhancement. nih.govrsc.org

| Parameter | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) |

|---|---|---|

| Principle of Detection | Mass-to-charge ratio of ions | Wavelength and intensity of emitted photons |

| Typical Detection Limits | ng·L⁻¹ to pg·L⁻¹ range (ppt-ppq) acs.org | µg·L⁻¹ range (ppb) |

| Key Advantages | Exceptional sensitivity, isotopic analysis capability epfl.chnih.gov | Higher matrix tolerance, lower cost, fewer spectral overlaps acs.org |

| Common Interferences | Isobaric and polyatomic overlaps (e.g., GdO⁺ on Yb⁺) acs.org | Spectral line overlaps, background emission researchgate.net |

| Primary Application for Yb-DTPA | Trace quantification in biological/environmental samples, speciation studies when coupled with chromatography | Quantification in samples with higher concentrations or complex matrices |

Radiometric Detection Techniques for Ytterbium Isotopes in Research Tracers

When this compound is used as a research tracer, it is labeled with a radioactive isotope of ytterbium, most commonly Ytterbium-169 (¹⁶⁹Yb). acs.orgnih.gov This isotope has a convenient physical half-life of 32 days and emits gamma rays at energies (predominantly 63 and 198 keV) that are suitable for external detection. acs.orgacs.org Radiometric detection techniques are used to track the biodistribution and pharmacokinetics of the ¹⁶⁹Yb-DTPA complex in vivo and to quantify its concentration in collected biological samples (e.g., blood, urine, tissues) ex vivo.

The primary detection method for these gamma rays is scintigraphy . nih.gov This nuclear medicine imaging technique uses a gamma camera to detect the gamma radiation emitted from the body after the administration of the radiolabeled tracer. rsc.org The camera produces a two-dimensional image showing the distribution of the radioactive compound within the organ or body system being studied. nih.gov This allows for non-invasive, dynamic, and static imaging to follow the tracer's path, for example, in cisternography studies where ¹⁶⁹Yb-DTPA was developed as a radiopharmaceutical. acs.orgresearchgate.net

For quantitative analysis of discrete samples, gamma counting is employed. Biological samples are placed in a well counter, which contains a scintillation detector (like a sodium iodide crystal) coupled to a photomultiplier tube. The gamma rays emitted by ¹⁶⁹Yb in the sample interact with the detector, producing flashes of light (scintillations) that are converted into electrical pulses. The number of pulses counted per unit of time is proportional to the amount of radioactivity in the sample, allowing for precise quantification of the ¹⁶⁹Yb-DTPA concentration. This is the fundamental technique used in biodistribution studies to determine the percentage of the injected dose per gram of tissue (%ID/g) in various organs over time. researchgate.net

| Technique | Principle | Instrumentation | Primary Application | Key Findings/Data |

|---|---|---|---|---|

| Scintigraphy / Gamma Scan | External detection of gamma rays to create a 2D image of tracer distribution in vivo. nih.gov | Gamma Camera | Non-invasive imaging of biodistribution and localization in target organs. nih.gov | Qualitative and semi-quantitative images of tracer uptake over time. |

| Gamma Counting | Quantitative measurement of gamma ray emissions from discrete ex vivo samples. | Well Counter / Gamma Spectrometer | Precise quantification of tracer concentration in tissues, blood, and urine for pharmacokinetic and biodistribution studies. researchgate.net | Concentration (e.g., in Bq/g or %ID/g), clearance rates. |

Development of Spectrophotometric and Fluorometric Assays for this compound Detection

Spectrophotometric and fluorometric methods offer alternative, often more accessible, means for detection and quantification compared to plasma-based or radiometric techniques. These assays rely on the light-absorbing or light-emitting properties of the this compound complex or a derivative thereof.

Spectrophotometric assays are based on measuring the absorption of light (typically in the UV-Visible range) by a substance. While the this compound complex itself may not have a distinct and strong absorption profile suitable for direct quantification in complex matrices, indirect methods can be developed. One such approach is a competitive displacement assay. A method has been described for quantifying a bifunctional DTPA ligand by its ability to displace a colored indicator, arsenazo III, from a pre-formed yttrium-arsenazo III complex. nih.govacs.org The decrease in absorbance of the colored complex at a specific wavelength (e.g., 652 nm) is proportional to the amount of DTPA ligand added. nih.gov This principle could be adapted to quantify this compound by measuring its ability to compete for a chromogenic reagent against another metal ion.

Fluorometric and Luminescence Assays leverage the unique light-emitting properties of lanthanide ions. Ytterbium(III) can exhibit near-infrared (NIR) luminescence, typically centered around 980-1000 nm, resulting from the ²F₅/₂ → ²F₇/₂ electronic transition. acs.orgnih.gov Direct excitation of the Yb³⁺ ion is inefficient; therefore, detection relies on the "antenna effect." tripod.com In this process, an organic ligand (the antenna), such as DTPA or a modified version, absorbs UV or visible light and efficiently transfers that energy to the central ytterbium ion, which then luminesces. The intensity of this sensitized luminescence is proportional to the concentration of the complex. The long luminescence lifetimes of lanthanide complexes (microseconds to milliseconds) allow for time-resolved fluorescence (TRF) measurements. nih.gov This technique effectively eliminates interference from short-lived background fluorescence from the sample matrix, significantly enhancing the signal-to-noise ratio and sensitivity. nih.gov While specific assays for this compound are not widely reported, the fundamental photophysical properties of ytterbium chelates provide a strong basis for the development of highly sensitive and specific fluorometric detection methods. tripod.comnih.gov

Integration of Ytterbium Dtpa into Advanced Materials Science Research

Design and Synthesis of Ytterbium DTPA-Incorporated Nanoparticles for Research Probes

The incorporation of this compound into nanoparticles has opened new avenues for the development of sophisticated research probes. mdpi.comresearchgate.net A primary strategy involves the functionalization of upconversion nanoparticles (UCNPs) with DTPA. mdpi.com For instance, NaYF4: Yb3+, Tm3+ UCNPs have been surface-modified with DTPA through a ligand exchange process with oleate. This modification exposes carboxyl groups on the nanoparticle surface, which can then be coupled to other molecules for specific applications. mdpi.com

Another approach focuses on creating nanocolloids with a high density of ytterbium. researchgate.netnih.gov In one method, an organically soluble Yb(III) complex, such as ytterbium (III) 2,4-pentanedionate, is used to form non-crystalline nanocolloids. These particles, with a size of approximately 200 nm, can incorporate a high density of Yb atoms (over 500,000 per nanoparticle). nih.gov The synthesis involves suspending the hydrophobic Yb-complex in polysorbate and encapsulating it within a phospholipids (B1166683) monolayer via high-pressure homogenization. nih.gov The resulting nanoparticles have demonstrated significant stability and a high ytterbium content, making them suitable for various research applications. nih.gov

The synthesis of Ytterbium-doped Yttrium Oxide nanoparticles represents another significant area of research. One method involves combustion synthesis, sulfation, and calcination at high temperatures to produce individual yttrium oxide nanoparticles. diva-portal.org Doping with ytterbium can be achieved through co-precipitation methods. Research has shown that precipitation of an amorphous carbonate precursor allows for a more uniform distribution of ytterbium within the yttrium oxide matrix compared to the precipitation of hydroxynitrate platelets, which can lead to the segregation of an ytterbium-rich secondary phase. diva-portal.org

Table 1: Synthesis and Properties of Ytterbium-Incorporated Nanoparticles

| Nanoparticle Type | Synthesis Method | Key Features | Research Application |

| DTPA-functionalized UCNPs | Ligand exchange on NaYF4: Yb3+, Tm3+ UCNPs mdpi.com | Exposed carboxyl groups for further coupling mdpi.com | DNA-based biosensors mdpi.com |

| Ytterbium Nanocolloids | Encapsulation of Yb(III) 2,4-pentanedionate in phospholipids nih.gov | High Yb density (>500K atoms/nanoparticle), ~200 nm size nih.gov | Spectral CT imaging probes researchgate.netnih.gov |

| Yb-doped Yttrium Oxide | Combustion synthesis and co-precipitation diva-portal.org | Uniform Yb distribution with amorphous carbonate precursor diva-portal.org | Transparent ceramics diva-portal.org |

Encapsulation Strategies for this compound in Polymeric and Liposomal Systems for Controlled Release Research

Encapsulation of this compound within polymeric and liposomal carriers is a key area of research for developing controlled-release systems. researchgate.netnih.goveijppr.com These strategies aim to prolong the circulation time and control the release of the encapsulated agent. researchgate.netnih.govnih.gov

Liposomes, which are vesicular structures composed of lipid bilayers, are a popular choice for encapsulating hydrophilic compounds like DTPA. nih.govnih.gov Research has explored the encapsulation of DTPA in both conventional liposomes (CL) and polyethylene (B3416737) glycol-coated (PEGylated) "stealth" liposomes (SL). researchgate.net The encapsulation efficiency of DTPA has been found to be dependent on the liposome (B1194612) composition and size. For instance, conventional liposomes of various sizes show an encapsulation percentage of around 30%. In contrast, for stealth liposomes, the encapsulation efficiency decreases from 48% to 7% as the vesicle diameter is reduced. researchgate.net

The composition and size of these liposomes significantly impact their pharmacokinetic properties, leading to increased exposure of the body to DTPA and delayed excretion. researchgate.net Smaller, stealth liposomes have shown enhanced distribution to specific tissues. researchgate.net The release of the encapsulated contents can be triggered by specific stimuli, such as changes in pH. nih.govnih.gov For example, pH-sensitive liposomes can be designed to release their payload in the acidic microenvironment of certain tissues. nih.gov

Polymeric systems also offer a versatile platform for the controlled release of therapeutic and diagnostic agents. eijppr.comgoogleapis.comnih.gov These systems can be designed as microencapsulation systems, where drug particles are coated with slow-dissolving polymers, or as matrix systems, where the active pharmaceutical ingredient (API) is uniformly distributed throughout a polymer matrix. eijppr.com The release rate is controlled by the dissolution of the polymer matrix, often through an erosion-mediated process. eijppr.com Hydrogels, which are three-dimensional networks of hydrophilic polymers, can also be used to encapsulate and release drugs in response to environmental stimuli like pH and temperature. eijppr.com

Table 2: Comparison of Encapsulation Systems for DTPA

| Encapsulation System | Composition | Key Findings | Potential Application |

| Conventional Liposomes (CL) | Lipid bilayer researchgate.net | ~30% DTPA encapsulation efficiency researchgate.net | Controlled release researchgate.net |

| Stealth Liposomes (SL) | PEG-coated lipid bilayer researchgate.net | Encapsulation efficiency varies with size (7-48%) researchgate.net | Prolonged circulation and targeted delivery researchgate.net |

| Polymeric Microcapsules | Slow-dissolving polymers eijppr.com | Release controlled by coating dissolution eijppr.com | Sustained drug release eijppr.comijarsct.co.in |

| Polymeric Matrix Systems | API in a polymer matrix eijppr.com | Release controlled by matrix erosion eijppr.com | Controlled drug delivery eijppr.com |

| Hydrogels | Hydrophilic polymer networks eijppr.com | Stimuli-responsive release (pH, temperature) eijppr.com | Smart drug delivery eijppr.com |

Surface Functionalization Techniques with this compound for Biosensing Research Applications

One of the key strategies involves the modification of electrode surfaces to improve biocompatibility and conductivity. sci-hub.se Techniques such as the formation of self-assembled monolayers (SAMs), electrodeposition of polymers or nanomaterials, and the use of conducting polymers and metal-organic frameworks (MOFs) are commonly employed. sci-hub.se this compound can be integrated into these functional layers to impart specific properties. For example, DTPA-modified upconversion nanoparticles (UCNPs) present carboxyl groups on their surface, which can be used for the covalent attachment of biomolecules, creating a functionalized surface for biosensing applications. mdpi.com

The development of two-dimensional ytterbium oxide (Yb2O3) nanodisks has also shown promise for biosensor fabrication. researchgate.net In one study, glassy carbon electrodes were modified with these nanodisks, followed by the immobilization of urease and covering with a Nafion membrane to create a urea (B33335) biosensor. researchgate.net This demonstrates how ytterbium-based nanomaterials can serve as a platform for enzyme immobilization and subsequent biosensing.

Furthermore, the functionalization of nanoparticles is crucial for their use in biosensing. mdpi.com Magnetic nanoparticles, for instance, are often surface-modified with carboxyl groups to enable the attachment of antibodies through chemical coupling. mdpi.com Similarly, this compound-functionalized nanoparticles can be designed to capture specific target analytes, leveraging the chelating properties of DTPA.

Table 3: Surface Functionalization Strategies for Biosensing

| Functionalization Technique | Material | Bioreceptor Immobilization | Application |

| Self-Assembled Monolayers (SAMs) | Gold surface, various molecules sci-hub.se | Covalent attachment to terminal functional groups sci-hub.se | General biosensor development sci-hub.se |

| DTPA-modified UCNPs | NaYF4: Yb3+, Tm3+ mdpi.com | Coupling to exposed carboxyl groups mdpi.com | DNA-based biosensors mdpi.com |

| 2D Ytterbium Oxide Nanodisks | Yb2O3 researchgate.net | Enzyme immobilization researchgate.net | Urea biosensor researchgate.net |

| Photochemical Immobilization | Gold surface rsc.org | Upright orientation of antibodies via thiols rsc.org | Immunosensors rsc.org |

Luminescent Material Development and Characterization Incorporating this compound Derivatives for Research Applications

This compound and its derivatives are integral to the development of advanced luminescent materials, particularly those that emit in the near-infrared (NIR) region. uva.nlacs.orgpitt.edu The luminescence of lanthanide ions like ytterbium is characterized by sharp, line-like emission bands and long luminescence lifetimes, making them ideal for various optical applications. acs.orgpitt.edu

A key aspect of developing luminescent lanthanide complexes is the "antenna effect," where an organic ligand (the antenna) absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light. uva.nl Research has focused on designing ligands that can effectively sensitize the NIR emission of Yb3+. pitt.edu For instance, tropolonate ligands have been shown to be efficient sensitizers for several NIR-emitting lanthanide cations, including ytterbium. pitt.edu

The photophysical properties of this compound complexes have been studied extensively. For example, a water-soluble luminescent Yb complex derived from fluorexon has been shown to have a significantly higher NIR luminescence quantum yield compared to Yb(AMFLU-DTPA). uva.nl The proximity of the chromophore to the lanthanide ion is crucial for efficient sensitization. uva.nl